(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate physical and chemical properties
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate physical and chemical properties
An In-Depth Technical Guide to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the journey of a drug molecule from administration to its target site is fraught with challenges, chief among them being bioavailability. The ability of a drug to be absorbed and utilized by the body dictates its therapeutic efficacy. It is in this critical context that the role of prodrugs and their constituent promoieties comes to the forefront. This guide provides a detailed technical exploration of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate, a heterocyclic compound of significant interest. While seemingly a simple ester, this molecule serves as a sophisticated and biologically safe promoiety, ingeniously engineered to enhance the oral absorption of various active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of data. It aims to provide researchers, medicinal chemists, and drug development professionals with a causal understanding of this compound's properties, its strategic application in prodrug design, and the analytical methodologies required for its characterization. We will delve into its physicochemical characteristics, reactivity, synthesis, and, most importantly, the mechanistic logic behind its function as a key that unlocks the therapeutic potential of otherwise poorly absorbed drugs.
Core Physicochemical & Structural Identity
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate, identified by the CAS Registry Number 91526-17-9 , is a pivotal intermediate and promoiety in medicinal chemistry.[1][2][3][4] Its structure features a five-membered dioxolone ring, which is key to its function.
Structural and Molecular Identifiers
The compound's identity is defined by its specific arrangement of atoms and bonds, captured in various standard nomenclature systems.
-
IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate[2]
-
Synonyms: 4-[(formyloxy)methyl]-5-methyl-1,3-Dioxol-2-one, Formic acid 5-methyl-2-oxo-[1][5]dioxolan-4-ylmethyl ester[2][5]
-
Canonical SMILES: CC1=C(OC(=O)O1)COC=O[2]
-
InChIKey: IBKZORCVTJQMQE-UHFFFAOYSA-N[2]
Tabulated Physicochemical Data
The following table summarizes the key computed and experimentally relevant physical properties of the compound. This data is essential for predicting its behavior in various solvents, its potential for membrane transport, and for developing analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 158.11 g/mol | [1][2] |
| Exact Mass | 158.021530 Da | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 199.1 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 78.3 ± 27.9 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.98 | [1] |
| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [1] |
| Index of Refraction | 1.468 | [1] |
Reactivity and Mechanism of Action in Prodrugs
The utility of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate lies in its chemical reactivity, specifically its susceptibility to hydrolysis under physiological conditions. This characteristic is harnessed in prodrug design to achieve controlled release of an active drug molecule.
The "Promoiey": A Bioreversible Carrier
This molecule acts as a "promoiey"—a temporary carrier group attached to a parent drug. Its primary purpose is to improve the drug's pharmacokinetic properties, most notably its oral bioavailability.[6] It is particularly effective for parent drugs containing carboxyl, hydroxyl, amino, or mercapto (-SH) groups, which often exhibit poor absorption.[6]
The underlying principle is one of masking. The promoiety masks the polar, ionizable group of the parent drug, increasing its lipophilicity (as indicated by the positive LogP value). This enhancement allows the prodrug to more readily diffuse across the lipid-rich cell membranes of the gastrointestinal tract.
The Hydrolysis Cascade: A Self-Immolating System
Once absorbed into the bloodstream or tissues, the promoiety must be efficiently cleaved to release the active parent drug. This occurs through a multi-step, enzyme-mediated hydrolysis cascade. The process is designed to be a self-validating, "self-immolating" system.
-
Esterase Cleavage: The terminal formate ester is the first point of attack. Endogenous esterase enzymes rapidly hydrolyze this bond.
-
Decarboxylation & Ring Opening: The resulting hydroxymethyl intermediate is unstable. It spontaneously eliminates carbon dioxide and opens the dioxolone ring.
-
Formaldehyde Release: This ring-opening step releases formaldehyde.
-
Drug Liberation: Crucially, the cascade concludes with the liberation of the active drug molecule, now unmasked and ready to exert its therapeutic effect.
This mechanism has been successfully applied to improve the oral delivery of various drugs, including the antihypertensives Olmesartan Medoxomil and Azilsartan Medoxomil, and even to enhance the absorption of thiamine (Vitamin B1) derivatives.[6][7][8][9]
Synthesis and Analytical Characterization
The synthesis and analysis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate are critical for its use as a pharmaceutical intermediate. Purity and identity must be rigorously controlled.
General Synthetic Approach
A common synthetic route involves the formylation of a precursor, 4-(halomethyl)-5-methyl-1,3-dioxol-2-one or 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. For instance, reacting 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with a formate salt, such as potassium formate, yields the desired product.
Patented processes often describe the reaction in solvents like acetonitrile at elevated temperatures.[10] The product can then be used directly or isolated before being coupled to the parent drug molecule.
Analytical Methodologies
A robust analytical framework is essential to confirm the identity, purity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of this and related compounds. A stability-indicating Reverse-Phase (RP-HPLC) method ensures that the compound can be separated from any potential degradation products or synthesis-related impurities.
Objective: To determine the purity of a sample of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.
Methodology:
-
Column Selection: A C18 column (e.g., Waters X-Bridge™ C18, 50 mm x 4.6 mm, 3.5 µm) is a suitable starting point due to its versatility with moderately polar organic molecules.[11]
-
Mobile Phase Preparation:
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Detection Wavelength: Scan for an appropriate wavelength; a lower UV wavelength like 210-220 nm is often suitable for esters lacking strong chromophores.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program: A gradient is necessary to elute the analyte while separating it from more or less polar impurities.
Time (min) % Solvent A % Solvent B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed to fall within the linear range of the detector.
-
Data Analysis: Integrate the peak corresponding to the main analyte. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Causality and Self-Validation: The use of a gradient ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile. Forced degradation studies (e.g., acid, base, oxidative stress) would be performed during formal method validation to prove that any degradants are successfully separated from the main analyte peak, thus confirming the method is "stability-indicating."[11]
While specific spectra are proprietary, the structure allows for the prediction of key signals.
-
¹H NMR (Proton NMR): Expected signals would include:
-
A singlet for the methyl group (CH₃) protons.
-
A singlet for the methylene group (CH₂) protons adjacent to the ring and the ester oxygen.
-
A singlet for the formate proton (CHO). The chemical shifts would be influenced by the electronegative oxygen atoms and the carbonyl groups.
-
-
¹³C NMR (Carbon NMR): Distinct signals would appear for each of the six carbon atoms, including a characteristic downfield signal for the carbonyl carbon of the dioxolone ring and another for the formate carbonyl.
-
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of:
-
C=O stretching: Two distinct peaks are expected in the region of 1750-1850 cm⁻¹ corresponding to the cyclic carbonate and the formate ester carbonyls.
-
C-O stretching: Strong signals in the 1000-1300 cm⁻¹ region.
-
Safety and Handling
According to available data from the European Chemicals Agency (ECHA), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate is reported as not meeting the criteria for GHS hazard classification.[2] However, as with any laboratory chemical, standard safety protocols should be strictly followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Stability: The product is expected to be chemically stable under standard ambient conditions.
Conclusion
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate is more than a mere chemical intermediate; it is a key enabling technology in modern pharmaceutical design. Its well-defined physicochemical properties, combined with its predictable, self-immolating hydrolysis mechanism, make it an exemplary promoiety for overcoming the persistent challenge of poor oral bioavailability. For researchers and scientists in drug development, a thorough understanding of this molecule's behavior—from its synthesis and analytical characterization to its mechanistic function in vivo—is essential for the successful creation of next-generation oral therapeutics.
References
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate (Impurity-II). DR. JCR BIOSCIENCES (P) LIMITED.
- (5-methyl-2-oxo-1,3-dioxol-4-yl)
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)
- [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
- An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
- Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lH-benzimidazole-7-carboxylate and its potassium salt.
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)
- SAFETY DATA SHEET - Methyl form
- Separation of Methyl formate on Newcrom R1 HPLC column. SIELC Technologies.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. National Center for Biotechnology Information, U.S.
- Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
Sources
- 1. CAS#:91526-17-9 | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | Chemsrc [chemsrc.com]
- 2. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | C6H6O5 | CID 10702077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 91526-17-9|(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate|BLD Pharm [bldpharm.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. drjcrbio.com [drjcrbio.com]
- 9. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]
- 10. WO2021070113A1 - An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Methyl formate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
